molecular formula C18H15N3O3 B6115669 N-[(Z)-1H-pyrrol-2-ylmethylideneamino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide

N-[(Z)-1H-pyrrol-2-ylmethylideneamino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide

Cat. No.: B6115669
M. Wt: 321.3 g/mol
InChI Key: IBOPUCMWRHFOJK-JMIUGGIZSA-N
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Description

N-[(Z)-1H-pyrrol-2-ylmethylideneamino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide is a complex organic compound that features a unique combination of a pyrrole ring and a benzodioxine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1H-pyrrol-2-ylmethylideneamino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide typically involves the condensation of a pyrrole derivative with a benzodioxine carboxylic acid. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of automated systems can reduce the need for manual intervention, making the process more efficient.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1H-pyrrol-2-ylmethylideneamino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrrole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or aryl groups attached to the pyrrole ring.

Scientific Research Applications

N-[(Z)-1H-pyrrol-2-ylmethylideneamino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(Z)-1H-pyrrol-2-ylmethylideneamino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and exhibit similar biological activities.

    Pyrrolone and pyrrolidinone derivatives: These compounds are structurally related and have diverse biological activities.

Uniqueness

N-[(Z)-1H-pyrrol-2-ylmethylideneamino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide is unique due to its specific combination of a pyrrole ring and a benzodioxine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(Z)-1H-pyrrol-2-ylmethylideneamino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c22-18(21-20-10-14-6-3-7-19-14)17-11-23-15-8-12-4-1-2-5-13(12)9-16(15)24-17/h1-10,17,19H,11H2,(H,21,22)/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOPUCMWRHFOJK-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC3=CC=CC=C3C=C2O1)C(=O)NN=CC4=CC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(OC2=CC3=CC=CC=C3C=C2O1)C(=O)N/N=C\C4=CC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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